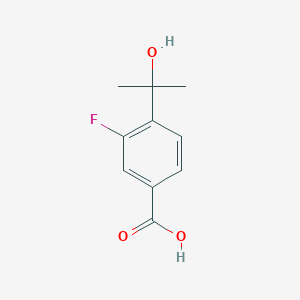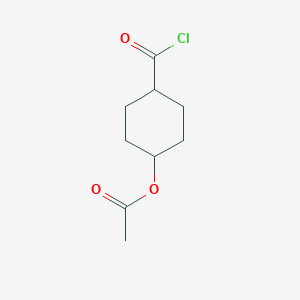
4-(Chlorocarbonyl)cyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorocarbonyl)cyclohexyl acetate is an organic compound characterized by a cyclohexane ring substituted with a chlorocarbonyl group and an acetate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)cyclohexyl acetate typically involves the reaction of cyclohexanol with phosgene (carbonyl chloride) in the presence of a base to form the chlorocarbonyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
化学反应分析
Types of Reactions: 4-(Chlorocarbonyl)cyclohexyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexyl acetate and other related compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted cyclohexyl acetates.
Reduction Products: Cyclohexyl acetate and related alcohols.
Hydrolysis Products: Cyclohexanol and acetic acid.
科学研究应用
4-(Chlorocarbonyl)cyclohexyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the production of polymers and other advanced materials.
Fragrance Industry: Employed in the synthesis of fragrance compounds due to its unique odor properties.
作用机制
The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Cyclohexyl Acetate: Lacks the chlorocarbonyl group, making it less reactive.
4-(Isopropyl)cyclohexyl Acetate: Used in the fragrance industry, similar in structure but with different substituents.
4-(Tert-Butyl)cyclohexyl Acetate: Another fragrance compound with different odor properties.
Uniqueness: 4-(Chlorocarbonyl)cyclohexyl acetate is unique due to the presence of both a chlorocarbonyl and an acetate group, providing a combination of reactivity and functional versatility that is not found in its simpler analogs .
属性
分子式 |
C9H13ClO3 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
(4-carbonochloridoylcyclohexyl) acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h7-8H,2-5H2,1H3 |
InChI 键 |
TZMCSICDDHNRPB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC(CC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



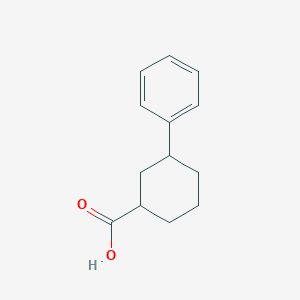
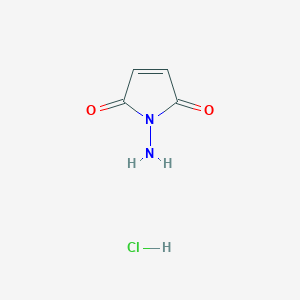
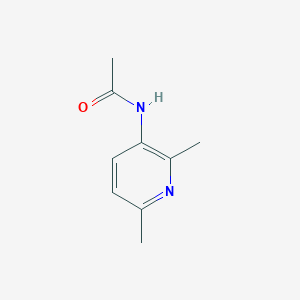
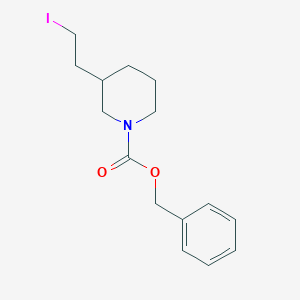
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
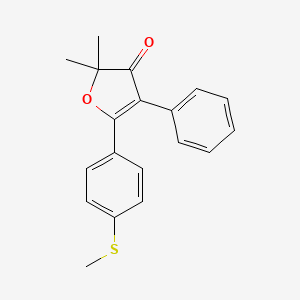
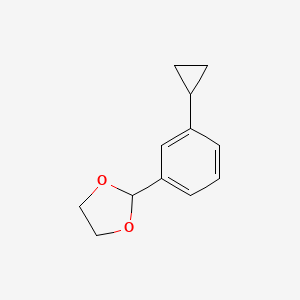
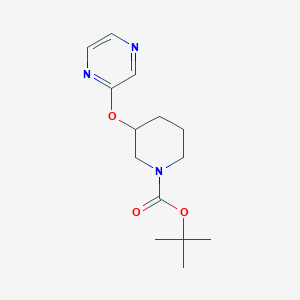
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
